Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline-based small molecule characterized by:
- A quinoline core substituted with a bromine atom at position 6 and a 4-chlorophenyl group at position 2.
- A naphthalen-2-yl ester at the 4-carboxylate position, which enhances lipophilicity compared to simpler esters (e.g., ethyl or phenyl).
Properties
CAS No. |
355421-76-0 |
|---|---|
Molecular Formula |
C26H15BrClNO2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H15BrClNO2/c27-19-8-12-24-22(14-19)23(15-25(29-24)17-5-9-20(28)10-6-17)26(30)31-21-11-7-16-3-1-2-4-18(16)13-21/h1-15H |
InChI Key |
MNKVYQCNGLGBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with naphthalen-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases such as cancer, malaria, and bacterial infections.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes, receptors, and DNA.
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be used as a probe to investigate cellular processes and pathways involving quinoline derivatives.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can exert anti-cancer and anti-microbial effects.
Comparison with Similar Compounds
Substituent Variations in the Ester Group
The ester moiety significantly influences physicochemical properties and bioactivity. Key comparisons include:
Insights :
Structural-Activity Trends :
- 4-Chlorophenyl at position 2: A common pharmacophore in antimalarial and anticancer quinolines, suggesting shared mechanistic pathways .
Yield Optimization :
Crystallographic and Stability Data
- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Orthorhombic crystal system (Pbca space group) with a dihedral angle of 25.44° between quinoline and phenyl rings. Stabilized by intermolecular C–H∙∙∙O bonds, forming chains along the b-axis .
Biological Activity
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H15BrClN
- Molecular Weight : 533.219 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may inhibit specific kinases involved in cell proliferation and survival.
- Structure-activity relationship (SAR) studies suggest that the presence of the bromo and chloro substituents enhances its cytotoxicity by increasing lipophilicity and facilitating better cell membrane penetration.
-
Case Studies :
- In vitro studies demonstrated that the compound exhibits significant growth inhibition against several cancer cell lines, such as HCT-15 (colon carcinoma) and A549 (lung carcinoma), with IC50 values ranging from 1.5 to 3.0 µg/mL .
- A comparative analysis showed that the compound's efficacy was superior to traditional chemotherapeutics like doxorubicin in certain assays, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been investigated in various studies:
-
Antibacterial Effects :
- The minimum inhibitory concentration (MIC) against multi-drug resistant bacterial strains ranged from 46.9 to 93.7 µg/mL, demonstrating its potential as an antibacterial agent .
- The presence of electron-withdrawing groups, such as bromine and chlorine, has been identified as crucial for enhancing antimicrobial activity.
- Antifungal Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The Pfitzinger reaction has been successfully employed to create various derivatives with modified substituents that enhance biological activity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling quinaldic acid derivatives with substituted phenols using phosphoryl chloride (POCl₃) as a catalyst. For example, heating quinaldic acid with 4-chlorophenol in the presence of POCl₃ at 353–363 K for 8 hours yields esters with ~90% efficiency . Optimization includes adjusting stoichiometry (e.g., equimolar ratios of acid and phenol), solvent selection (ethanol for recrystallization), and temperature control to minimize side reactions. Catalytic systems like N-doped graphene quantum dots/CoFe₂O₄ composites may enhance bromination or coupling steps, as shown in analogous quinoline syntheses .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between quinoline and phenyl rings (e.g., 14.7° in similar esters) provide structural validation .
- Spectroscopic techniques : FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positions, and mass spectrometry for molecular weight confirmation.
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% threshold for research-grade material) .
Advanced Research Questions
Q. How do computational methods like molecular docking predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., using AutoDock Vina) evaluate interactions with biological targets. For example, HOMO-LUMO energy gaps and electrostatic potential (MEP) maps predict reactivity, while docking scores quantify binding affinities to enzymes like kinases or proteases. A study on ethyl-6-(4-chlorophenyl)quinoline derivatives demonstrated strong correlations between computed docking scores and experimental IC₅₀ values in anticancer assays .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Comparative assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, concentration ranges) to minimize variability .
- Structural analogs : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For instance, 6-chloro-2-(3-ethoxyphenyl)quinoline showed altered antimicrobial activity compared to brominated analogs .
- Meta-analysis : Pool data from multiple studies to identify trends, such as the role of the 4-chlorophenyl group in enhancing lipid solubility and membrane permeability .
Q. What catalytic systems enhance the efficiency of key synthetic steps (e.g., bromination or esterification)?
- Methodological Answer :
- Bromination : N-GQDs/CoFe₂O₄ nanocomposites improve regioselectivity and yield in bromination reactions, as demonstrated for 6-bromo-2-methoxyquinoline derivatives (yields up to 92% vs. 78% with conventional catalysts) .
- Esterification : Phosphoryl chloride (POCl₃) remains effective, but microwave-assisted synthesis reduces reaction time (from 8 hours to <2 hours) while maintaining yields .
Q. How can crystallographic data inform the design of derivatives with improved stability or activity?
- Methodological Answer : Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal structures to predict packing efficiency and solubility. For example, weak C13–H13⋯O1 interactions in 4-chlorophenyl quinoline-2-carboxylate stabilize dimers, suggesting that bulkier substituents (e.g., naphthalen-2-yl) may disrupt crystallization, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
